Quinaldanilide Exhibits Micromolar Potency as a COX-2 Inhibitor in In Vitro Enzymatic Assays
Quinaldanilide demonstrates measurable inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. In an in vitro assay measuring the formation of 12-HHT from arachidonic acid via HPLC analysis, Quinaldanilide exhibited an IC50 of 102 nM [1]. This activity provides a baseline for understanding the anti-inflammatory potential of the unsubstituted quinoline-2-carboxamide scaffold, which can be compared to more potent, optimized analogs within the same chemotype, such as compounds 19 and 27 from Abdelrahman et al. (2017), which achieved IC50 values of 1.21 μM and 1.13 μM, respectively [2].
| Evidence Dimension | COX-2 Enzymatic Inhibition |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Compounds 19 and 27 (substituted quinoline-2-carboxamides) with IC50 = 1.21 μM and 1.13 μM, respectively; Reference drug celecoxib with IC50 = 0.88 μM |
| Quantified Difference | Quinaldanilide is ~11-12x less potent than the optimized lead compounds in a different study, but provides a baseline for the unsubstituted core. |
| Conditions | In vitro enzymatic assay measuring 12-HHT formation from arachidonic acid by HPLC [1]; In vitro COX-2 inhibition assay [2] |
Why This Matters
This data allows researchers to use Quinaldanilide as a well-characterized, moderately active control compound for COX-2 studies or as a starting scaffold for SAR studies to develop more potent and selective inhibitors.
- [1] BindingDB. BDBM50365160: CHEMBL1950012. IC50 for human recombinant COX-2. View Source
- [2] Abdelrahman, M.H. et al. (2017). Synthesis, biological evaluation, docking study and ulcerogenicity profiling of some novel quinoline-2-carboxamides as dual COXs/LOX inhibitors endowed with anti-inflammatory activity. European Journal of Medicinal Chemistry, 127, 972-985. View Source
